Spiramine C
CAS No.:
Cat. No.: VC1925333
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H31NO3 |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | (1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol |
| Standard InChI | InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1 |
| Standard InChI Key | QSMGOIQENWNEMA-POOTZBBGSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@H]2OCC7 |
| Canonical SMILES | CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7 |
Introduction
Chemical Structure and Properties
Molecular Structure
Spiramine C has a molecular formula of C22H31NO3 and a molecular weight of 357.5 g/mol. The structure is characterized by a highly bridged azapentacyclic core with a characteristic internal carbinolamine ether linkage between C(7) and C(20) . The IUPAC name of Spiramine C is (1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol.
The compound features:
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A lactone ring structure
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An oxazolidine ring
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An exo methylene group
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Multiple stereogenic centers that define its three-dimensional architecture
Physical and Chemical Properties
Spiramine C typically exists as a solid at room temperature with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H31NO3 |
| Molecular Weight | 357.5 g/mol |
| Physical State | Solid at room temperature |
| Standard InChI | InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1 |
| Standard InChIKey | QSMGOIQENWNEMA-POOTZBBGSA-N |
The compound contains 10 defined atom stereocenters and has a complexity index of 813, reflecting its intricate structural arrangement.
Isolation and Natural Sources
Natural Sources
Spiramine C was originally isolated from Spiraea japonica var. acuminata Franch (Chinese name: chui huo tong), a plant used in traditional Chinese medicine . The compound is primarily found in:
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Spiraea japonica var. acuta
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Spiraea japonica var. acuminata
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Spiraea japonica var. ovalifolia
These plants belong to the Rosaceae family and are distributed mainly in the temperate and subtropical zones of the Northern Hemisphere, with East Asia being the center of species diversity .
Isolation Techniques
The isolation of Spiramine C typically involves several chromatographic techniques. The general procedure includes:
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Collection and drying of plant material (typically roots)
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Extraction with organic solvents
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Fractionation using various chromatographic methods
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Purification by high-performance liquid chromatography (HPLC)
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Structure elucidation using spectroscopic methods including NMR, mass spectrometry, and X-ray crystallography
Biosynthesis
The biosynthesis of Spiramine C and related atisine-type diterpenoid alkaloids has been investigated through feeding experiments and enzymatic transformations. Research conducted by incorporating labeled precursors such as L-[2-13C,15N]serine in in vitro cultured plantlets provided insights into the biosynthetic pathway .
Key findings from biosynthetic studies include:
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The diterpene spiraminol has been identified as a biosynthetic precursor of spiramine alkaloids
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L-serine is a possible nitrogen source involved in the biosynthesis of atisine-type diterpenoid alkaloids
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The incorporation of labeled serine into Spiramines C/D was confirmed through LCMS and tandem MS analyses
The biosynthetic pathway involves the formation of complex ring systems through a series of enzymatic transformations, ultimately leading to the characteristic structural features of Spiramine C, including its highly bridged azapentacyclic core.
Biological Activities
Antitumor Activities
Spiramine C has demonstrated significant antitumor properties in various studies. Research has shown that Spiramine C inhibits the proliferation of several tumor cell lines, including:
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HL-60 (human promyelocytic leukemia cells)
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SMMC-7721 (human hepatocellular carcinoma cells)
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A-549 (human lung adenocarcinoma cells)
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MCF-7 (human breast adenocarcinoma cells)
Derivatives of Spiramine C have been evaluated for their cytotoxic effects on cancer cells, including multidrug-resistant MCF-7/ADR cells. The following table presents the IC50 values (μM) of Spiramine C derivatives against various cancer cell lines:
| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW-480 |
|---|---|---|---|---|---|
| Spiramine C/D | 6.36 | 3.96 | 3.22 | 3.25 | 3.58 |
| Cisplatin (positive control) | 3.08 | 10.20 | 9.08 | 17.48 | 11.99 |
Notably, some Spiramine C derivatives showed stronger activity than cisplatin against certain cancer cell lines .
Antiplatelet Aggregation Activities
Spiramine C and its derivatives have been evaluated for their ability to inhibit platelet aggregation induced by various agents, including platelet-activating factor (PAF), arachidonic acid, and adenosine diphosphate (ADP) .
The antiplatelet aggregation activity of Spiramine C and its derivatives is summarized in the following table, showing IC50 values (μM):
| Compound | PAF | Arachidonic acid | ADP |
|---|---|---|---|
| Spiramine C | 32.6 | - | - |
| Spiramine C1 | 30.5 | 29.9 | 56.8 |
| Ginkgolide B (positive control) | 0.43 | - | - |
| Aspirin (positive control) | - | 35.2 | - |
Spiramine C1, a derivative of Spiramine C, demonstrated non-selective antiplatelet aggregation action, inhibiting platelet aggregation induced by PAF, ADP, and arachidonic acid. The inhibitory effect of Spiramine C1 on arachidonic acid-induced aggregation was comparable to that of aspirin .
Other Biological Activities
Spiramine C-D has been shown to have anti-inflammatory effects in vitro . Additionally, derivatives of Spiramine C bearing α,β-unsaturated ketone moieties have been found to induce apoptosis of Bax(-/-)/Bak(-/-) murine embryonic fibroblasts (MEFs), suggesting a novel mechanism of action that is independent of the canonical Bax/Bak-mediated apoptotic pathway .
Research has also demonstrated that these derivatives can effectively eliminate ischemia/reperfusion (I/R)-induced mitochondrial damage and protect mouse heart from I/R injury, providing a potential therapeutic strategy for mitochondrial diseases .
Structure-Activity Relationships
Studies on the structure-activity relationships of Spiramine C and related compounds have revealed several important structural features that influence their biological activities:
Antiplatelet Aggregation Activity
For the inhibition of PAF-induced platelet aggregation, key structural features include:
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Oxygen substitution at the C-15 position
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Presence of an oxazolidine ring, which is essential for antiplatelet aggregation effects
Antitumor Activity
For derivatives of Spiramine C with enhanced cytotoxicity against cancer cells:
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The oxazolidine ring is necessary for activity
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Derivatives bearing α,β-unsaturated ketone groups (acting as "Michael reaction acceptors") significantly increase both:
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Derivatives bearing double 'Michael reaction acceptor' groups show particularly enhanced activity
These structure-activity relationships provide valuable insights for the design and development of more potent and selective Spiramine C-based therapeutic agents.
Synthetic Approaches
Several approaches to the synthesis of Spiramine C and related compounds have been reported in the literature. A notable bio-inspired synthetic strategy for the efficient construction of the structurally complex azapentacyclic core of Spiraea atisine-type diterpenoid alkaloids has been developed .
Key features of this synthetic approach include:
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Construction of the highly bridged azapentacyclic core structure from a readily prepared trans-6,6-bicyclic AB ring precursor through a 14-step sequence
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A straightforward formal lactone migration from the tricyclic γ-lactone unit of naturally occurring spiramilactone E
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An efficient biomimetic synthesis of the azapentacyclic ABEFG ring systems of spiramines C and D from the corresponding tetracyclic subunits of spiraminol and spiramilactone B
This bio-inspired approach provides an efficient route to access these structurally complex natural products and may facilitate the development of structurally modified analogs with enhanced bioactivities.
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